4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine

CDK9 inhibition Kinase selectivity Meriolin SAR

4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine, designated Meriolin 1 (CAS 341998-55-8), is the prototypical member of the meriolin class—synthetic hybrids of the marine alkaloids meridianins and variolins. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with marked potency against CDK2 and CDK9, and exhibits antiproliferative and proapoptotic activity in human tumor cell lines.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 341998-55-8
Cat. No. B3060417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
CAS341998-55-8
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1
InChIInChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16)
InChIKeyHQHSJJZIICGOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meriolin 1 (341998-55-8): CDK Inhibitor Scaffold & Reference Compound for Oncology Research


4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine, designated Meriolin 1 (CAS 341998-55-8), is the prototypical member of the meriolin class—synthetic hybrids of the marine alkaloids meridianins and variolins [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with marked potency against CDK2 and CDK9, and exhibits antiproliferative and proapoptotic activity in human tumor cell lines [1][2].

Why Meriolin 1 (341998-55-8) Cannot Be Substituted with Another CDK Inhibitor Without Risk


Substitution of Meriolin 1 with another CDK inhibitor or even a closely related meriolin analog is not scientifically equivalent. The meriolin scaffold displays profound substitution-dependent variation in kinase selectivity: small changes at the 4-position of the 7-azaindole ring can invert CDK9/CDK5 selectivity ratios or drastically alter cellular potency [1][2]. Furthermore, Meriolin 1 induces a distinct triple mechanism—cell cycle arrest, autophagy, and mitochondrial apoptosis—via Akt/MAPK pathway modulation that is not a universal feature of all CDK inhibitors [3]. The quantitative evidence below defines where Meriolin 1 differs measurably from its closest analogs.

Meriolin 1 (341998-55-8): Quantitative Differentiation Evidence Against Closest Analogs


CDK9 Inhibitory Potency Equal to Variolin B Despite Reduced Structural Complexity

Meriolin 1 inhibits CDK9/cyclin T with an IC50 of 0.026 µM, a value identical to that of the structurally more complex natural product Variolin B (IC50 = 0.026 µM), while being substantially simpler to synthesize [1]. This establishes Meriolin 1 as a synthetically accessible functional mimic of Variolin B for CDK9-targeted applications.

CDK9 inhibition Kinase selectivity Meriolin SAR

Superior CDK9/CDK5 Selectivity Ratio Over Meriolin 2

Meriolin 1 exhibits a CDK9/CDK5 selectivity ratio of approximately 19.6 (CDK5 IC50 0.51 µM / CDK9 IC50 0.026 µM). In contrast, Meriolin 2 displays a ratio of only 2.8, making Meriolin 1 the superior choice when discrimination between CDK9 and CDK5 is required to minimize neuronal off-target effects [1].

Kinase selectivity profiling CDK5 off-target CDK9 selectivity

Cellular Antiproliferative Activity in SH-SY5Y Neuroblastoma Versus Meridianin A

Meriolin 1 reduces SH-SY5Y neuroblastoma cell viability with an IC50 of 0.67 µM, whereas the parent natural product Meridianin A is essentially inactive (IC50 > 30 µM) [1]. This >44-fold improvement in cellular potency demonstrates the critical contribution of the 2-aminopyrimidine substitution present in Meriolin 1.

Neuroblastoma Antiproliferative activity Cell viability

Economical Synthesis Route Enabling Multi-Gram Scale Research Supply

A recently disclosed synthesis of Meriolin 1 proceeds from commercially available 7-azaindole in four steps (Friedel-Crafts acylation, protection, aldol condensation, cyclization) under mild conditions, avoiding expensive catalysts or cryogenic requirements [1]. This route is explicitly described as more economical and operationally simpler than prior methods, directly impacting procurement cost and availability for large-scale screening campaigns.

Chemical synthesis Scalability Medicinal chemistry

Optimal Research Applications for Meriolin 1 (341998-55-8) Based on Quantitative Evidence


CDK9-Focused Chemical Probe Development in Transcription-Dependent Cancers

Meriolin 1 is directly applicable as a starting scaffold for CDK9-selective chemical probe development. Its CDK9 IC50 of 0.026 µM, equal to Variolin B, combined with a 19.6-fold selectivity window over CDK5, provides a quantifiable advantage for designing probes that minimize CDK5-driven neurotoxicity [1]. The scaffold's synthetic accessibility further enables rapid analog generation for SAR refinement.

Reference Inhibitor for CDK Activity Profiling and Kinase Selectivity Assays

Meriolin 1 serves as a well-characterized reference compound in kinase selectivity panels. The published IC50 values across CDK1 (0.78 µM), CDK2 (0.09 µM), CDK5 (0.51 µM), CDK9 (0.026 µM), GSK-3 (0.63 µM), and CK1 (0.20 µM) provide a multi-kinase benchmark dataset against which novel CDK inhibitors can be directly compared [1]. This differentiates Meriolin 1 from less comprehensively profiled analogs.

Neuroblastoma Mechanism-of-Action Studies via Akt/MAPK Pathway Modulation

Meriolin 1 is uniquely characterized for its triple mechanism—cell cycle arrest, autophagy induction, and mitochondrial apoptosis—in SH-SY5Y neuroblastoma cells, with demonstrated modulation of Akt/MAPK signaling [2][3]. This detailed mechanistic annotation, not available for most other Meriolin analogs at equivalent depth, makes Meriolin 1 the compound of choice for pathway-focused oncology research.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

As the unsubstituted parent of the meriolin series, Meriolin 1 provides the minimal pharmacophore for CDK inhibition. Its 4-step synthesis from 7-azaindole enables economical production at multi-gram scale, making it an ideal starting point for combinatorial library synthesis and derivatization campaigns aimed at optimizing CDK selectivity and cellular potency [4].

Quote Request

Request a Quote for 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.